Primaquine Methyl Carbamate

Description

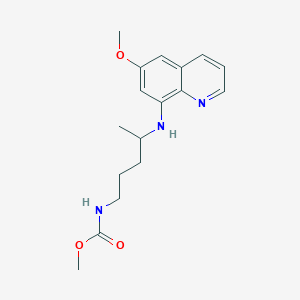

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C17H23N3O3 |

|---|---|

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

methyl N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]carbamate |

InChI |

InChI=1S/C17H23N3O3/c1-12(6-4-9-19-17(21)23-3)20-15-11-14(22-2)10-13-7-5-8-18-16(13)15/h5,7-8,10-12,20H,4,6,9H2,1-3H3,(H,19,21) |

Clé InChI |

QESMTMDLEUQBEY-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCNC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Primaquine Methyl Carbamate

Advanced Synthetic Strategies for the Formation of Primaquine (B1584692) Methyl Carbamate (B1207046)

The formation of primaquine methyl carbamate and its analogs is centered around the derivatization of the terminal amino group of the primaquine side chain. researchgate.net This strategic modification is intended to prevent the metabolic oxidation that leads to the formation of the inactive and potentially toxic carboxyprimaquine. nih.govresearchgate.net

Novel Derivatization Approaches to Form Carbamate Linkages

A key approach to forming carbamate linkages on primaquine involves the use of an activated precursor, 1-(benzotriazolecarbonyl)primaquine (Btc-PQ). nih.govresearchgate.net This intermediate is synthesized by the acylation of primaquine with 1-benzotriazolecarboxylic acid chloride (BtcCl). nih.govresearchgate.net The resulting Btc-PQ is a versatile precursor that can react with various nucleophiles, including alcohols, to form carbamates. nih.govresearchgate.net

Specifically, the synthesis of this compound can be achieved through the alcoholysis of Btc-PQ with methanol (B129727). nih.govresearchgate.net This reaction has also been successfully performed with ethanol (B145695) to yield the corresponding ethyl carbamate. nih.govresearchgate.net However, attempts to use other alcohols in this reaction have been reported to be unsuccessful. nih.govresearchgate.net

Another strategy for forming carbamate linkages involves the reaction of primaquine with chloroformates. mdpi.com While this method is generally applicable for creating carbamates from amines, the use of the benzotriazole-activated intermediate provides a well-documented and effective route for primaquine derivatization. nih.govresearchgate.netsrce.hr

The following table summarizes the key reactants and products in the synthesis of this compound and a related derivative.

| Precursor | Reagent | Product | Reference |

| Primaquine | 1-Benzotriazolecarboxylic acid chloride (BtcCl) | 1-(Benzotriazolecarbonyl)primaquine (Btc-PQ) | nih.govresearchgate.net |

| 1-(Benzotriazolecarbonyl)primaquine (Btc-PQ) | Methanol | This compound | nih.govresearchgate.net |

| 1-(Benzotriazolecarbonyl)primaquine (Btc-PQ) | Ethanol | Primaquine Ethyl Carbamate | nih.govresearchgate.net |

Stereoselective Synthesis Pathways for this compound and its Enantiomers

Primaquine is a chiral molecule, and its biological activity and toxicity can be influenced by its stereochemistry. While the literature describes the synthesis of this compound, specific details on stereoselective pathways for its synthesis are not extensively documented in the provided search results. nus.edu.sgescholarship.org However, the importance of stereoselectivity in the synthesis of quinoline-based antimalarials like mefloquine (B1676156) is well-established, with various asymmetric synthesis methods being developed for such compounds. mdpi.com These methods include asymmetric hydrogenation, aldol (B89426) reactions, and dihydroxylation, among others. mdpi.com

Given the chirality of primaquine, any non-stereoselective synthesis of this compound will result in a racemic mixture. The separation of these enantiomers would likely require chiral chromatography techniques. nus.edu.sg The development of a stereoselective synthesis would be a significant advancement, ensuring the production of a specific enantiomer with potentially improved therapeutic properties.

Elucidation of Precursors and Identification of Synthetic Intermediates

The primary precursor for the synthesis of this compound, as established in several studies, is primaquine itself. nih.govresearchgate.nettandfonline.com The key synthetic intermediate in the most commonly described pathway is 1-(benzotriazolecarbonyl)primaquine (Btc-PQ). nih.govresearchgate.netresearchgate.net

The synthesis of Btc-PQ proceeds from primaquine and 1-benzotriazolecarboxylic acid chloride (BtcCl). nih.govresearchgate.net This intermediate is stable and can be isolated before its subsequent reaction to form the final carbamate product. The use of benzotriazole (B28993) as a synthetic auxiliary is a common strategy in organic chemistry, facilitating the formation of amides, esters, and in this case, carbamates. nih.govmdpi.com

In addition to Btc-PQ, other intermediates can be envisaged in alternative synthetic routes. For instance, if a chloroformate-based method were employed, an unstable primaquine-N-chloroformate intermediate would be generated in situ before reacting with methanol.

The following table outlines the key precursors and intermediates in the synthesis of this compound.

| Role | Compound Name | Chemical Formula | Reference |

| Precursor | Primaquine | C15H21N3O | nih.govresearchgate.nettandfonline.com |

| Reagent | 1-Benzotriazolecarboxylic acid chloride (BtcCl) | C7H4ClN3O | nih.govresearchgate.net |

| Intermediate | 1-(Benzotriazolecarbonyl)primaquine (Btc-PQ) | C22H24N6O2 | nih.govresearchgate.netresearchgate.net |

| Reagent | Methanol | CH4O | nih.govresearchgate.net |

| Product | This compound | C17H23N3O3 | chemsrc.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific, detailed studies on the optimization of reaction conditions and yields exclusively for this compound are not extensively provided in the search results, general principles of organic synthesis and information from related reactions can be applied.

The formation of the intermediate Btc-PQ from primaquine and BtcCl is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net The choice of solvent is also crucial, with aprotic solvents like dioxane or toluene (B28343) often used. mdpi.com

The subsequent alcoholysis of Btc-PQ with methanol to form this compound is a critical step. The reaction conditions, including temperature and reaction time, would need to be optimized to maximize the yield and minimize the formation of byproducts. The literature notes that this reaction is successful with methanol and ethanol but not with other alcohols, suggesting that the reactivity of the alcohol plays a significant role. nih.govresearchgate.net

For related syntheses of primaquine derivatives, such as amides, yields are reported to be in the range of 33% to 79%, depending on the specific reactants and methods used. mdpi.com It is reasonable to assume that the synthesis of this compound could achieve similar yields with careful optimization of the reaction parameters.

Factors that would be considered in optimizing the yield include:

Molar ratios of reactants: Adjusting the stoichiometry of primaquine, BtcCl, and methanol.

Reaction temperature: Finding the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.

Reaction time: Monitoring the reaction progress to determine the point of maximum product formation.

Choice of base and solvent: Selecting the appropriate base and solvent system to facilitate the reaction and improve solubility.

Purification methods: Employing effective purification techniques, such as column chromatography, to isolate the pure product. mdpi.comresearchgate.net

Further research would be necessary to establish a detailed protocol with optimized conditions and reliably high yields for the synthesis of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Primaquine Methyl Carbamate

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The biological activity of primaquine (B1584692) and its analogs is intrinsically linked to their three-dimensional structure and stereochemistry. The primaquine scaffold consists of a rigid 8-aminoquinoline (B160924) ring system and a flexible N-alkyldiamino side chain. Conformational analysis reveals that the flexibility of this side chain allows the molecule to adopt various spatial arrangements, which is critical for its interaction with biological targets.

The stereochemistry of the chiral center in the pentylamine side chain of primaquine is a known determinant of its biological activity and toxicity. While the marketed drug is a racemate, studies on individual enantiomers have shown differences in efficacy and safety profiles. The addition of a methyl carbamate (B1207046) moiety to the terminal primary amine of the side chain, creating primaquine methyl carbamate, is primarily a strategy to create a prodrug. ontosight.ainih.gov This modification is designed to protect the primary amine from rapid oxidative deamination, a major metabolic pathway that leads to the inactive metabolite, carboxyprimaquine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are instrumental in predicting the efficacy of new analogs and prioritizing compounds for synthesis.

QSAR studies on primaquine derivatives have successfully created predictive models for antimalarial activity. In one such study, a series of primaquine derivatives, including amides, ureas, and semicarbazides, were used to train a QSAR model based on the Support Vector Machines (SVM) algorithm. irb.hr This machine learning method demonstrated high accuracy in predicting the 50% inhibitory concentration (IC₅₀) against the erythrocytic stage of Plasmodium falciparum. irb.hr

The model was trained on a set of 56 primaquine derivatives and validated for its predictive power. Such models use molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, and hydrophobic features) to build a mathematical relationship with biological activity. These predictive models allow researchers to virtually screen novel, unsynthesized primaquine analogs, including different carbamate derivatives, to estimate their potential antimalarial potency. irb.hr

Table 1: Performance of a QSAR Model for Predicting Antimalarial Activity of Primaquine Derivatives This table is interactive. You can sort and filter the data.

| Metric | Value | Description | Reference |

|---|---|---|---|

| Training Set (n=56) | |||

| R² | 0.776 | Coefficient of determination, indicating the proportion of the variance in the observed activity that is predictable from the molecular descriptors. | irb.hr |

| RMSE | 0.294 | Root-Mean-Square Error in log10 IC₅₀ units, representing the standard deviation of the prediction errors. | irb.hr |

| Independent Test Set (n=37) |

Source: Adapted from research on machine learning models for primaquine derivatives. irb.hr

Both ligand-based and structure-based design strategies have been employed in the development of primaquine analogs. tandfonline.com

Ligand-Based Design: This approach relies on the knowledge of molecules known to be active. The aforementioned SVM-based QSAR model is a prime example of a ligand-based method. irb.hr By analyzing a set of active and inactive primaquine derivatives, the model learns the structural features that are essential for antimalarial activity. This information is then used to design new compounds that possess these favorable features. Pharmacophore modeling, another ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for activity, which serves as a template for designing novel molecules.

Structure-Based Design: This method utilizes the three-dimensional structural information of the biological target, typically an enzyme or receptor. For primaquine, a key molecular target associated with its toxicity is the human quinone reductase II (NQO2) enzyme. nih.gov It is believed that metabolic activation of primaquine leads to metabolites that can redox cycle, generating reactive oxygen species (ROS) and causing hemolysis. Structure-based design has been used to create primaquine analogs with substitutions on the 8-aminoquinoline ring intended to block metabolic hydroxylation. nih.gov By performing molecular docking simulations of these analogs into the active site of NQO2, researchers can predict their binding affinity and orientation. This allows for the design of derivatives that may bind more effectively to the parasite target while having reduced interaction with human NQO2 or being less susceptible to metabolic activation, thus aiming for a better activity/toxicity balance. nih.gov

Rational Design Principles for this compound Analogs and Scaffolds

The rational design of primaquine analogs, including carbamates, is guided by several key principles aimed at overcoming the limitations of the parent drug.

Prodrug Strategy to Enhance Metabolic Stability: The primary rationale for converting the terminal amine of primaquine into a methyl carbamate is to create a prodrug. nih.govnih.gov The primary amine is a site of metabolic vulnerability, readily undergoing oxidative deamination by monoamine oxidase (MAO) to form carboxyprimaquine, a metabolite that is inactive against malaria parasites. nih.gov The carbamate linkage is designed to be stable in circulation but cleaved by enzymes (e.g., esterases) within the body to release the active primaquine, thereby improving its bioavailability and duration of action. nih.gov Studies on O-alkyl and O-aryl carbamates of primaquine have shown they can be developed as transmission-blocking agents. nih.gov

Blocking Toxicity-Inducing Metabolism: A major drawback of primaquine is its potential to cause acute hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). This toxicity is linked to metabolites formed by the hydroxylation of the quinoline (B57606) ring. nih.govnih.gov A key design principle is to introduce substituents at positions C-5 or C-6 of the quinoline ring to block this metabolic pathway. nih.gov Computational studies have shown that adding electron-withdrawing groups can increase the ionization potential of the molecule, making it less prone to oxidation and the generation of hemotoxic metabolites. acs.org

Hybrid Molecule Design for Multi-Stage Activity: An innovative strategy involves creating hybrid molecules by covalently linking the primaquine scaffold to another pharmacophore. This approach aims to combine different mechanisms of action or target different stages of the parasite lifecycle in a single molecule. For instance, hybrids of primaquine and artemisinin (B1665778) have been synthesized. asm.org This design combines the liver-stage activity of primaquine with the potent blood-stage activity of artemisinin, potentially leading to a more comprehensive antimalarial treatment. asm.org Similarly, 5-phenoxy primaquine analogs have been hybridized with tetraoxane, resulting in a significant increase in blood-stage antimalarial activity, partly by inhibiting heme polymerization, a mechanism similar to chloroquine (B1663885). nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Identifiers |

|---|---|

| Primaquine | PQ |

| This compound | CHEMBL556704 |

| Carboxyprimaquine | |

| Artemisinin | |

| Chloroquine | CQ |

| Tetraoxane |

Mechanistic Investigations of Biochemical Interactions and Metabolic Transformation of Primaquine Methyl Carbamate

Elucidation of Enzyme-Primaquine Methyl Carbamate (B1207046) Interactions

Detailed studies characterizing the specific interactions between primaquine (B1584692) methyl carbamate and various enzymes are not extensively available in the current literature. However, the interactions of its parent compound, primaquine, provide a foundational understanding of the probable enzymatic pathways involved. The metabolism of primaquine is complex, involving several enzymes, primarily from the Cytochrome P450 (CYP) family and monoamine oxidases (MAO). researchgate.netfrontiersin.org

The enzymatic metabolism of primaquine, and by extension its derivatives, is largely governed by the structure of its quinoline (B57606) core and the amino side chain. acs.org The key enzymes involved in primaquine metabolism are CYP2D6 and monoamine oxidase A (MAO-A). mdpi.com CYP2D6 is responsible for generating multiple hydroxylated metabolites by acting on different positions of the quinoline ring. nih.govfrontiersin.org MAO-A catalyzes the oxidative deamination of the terminal amine on the side chain, a major pathway leading to the inactive metabolite carboxyprimaquine. mdpi.com

Since primaquine methyl carbamate retains the quinoline core but has a modified terminal amine, its interaction profile with these enzymes is altered. The formation of the carbamate at the terminal amine is a strategy used in prodrug design to protect against this rapid deamination by MAO-A. nih.govnih.gov Some synthetic O-aryl carbamate derivatives of primaquine have been shown to be activated in human plasma by butyrylcholinesterase (BuChE). nih.gov This suggests that esterases may recognize and hydrolyze the carbamate bond, releasing the active drug. nih.gov

Specific inhibition kinetics and binding site characterization for this compound are not detailed in the available research. The focus of kinetic studies has been on the parent drug, primaquine, and its influence on drug-metabolizing enzymes. For instance, co-administration of primaquine with other antimalarials like chloroquine (B1663885) can inhibit the formation of certain active metabolites, suggesting an interaction at the level of metabolizing enzymes like CYP2D6. frontiersin.orgnih.gov

Research into synthetic carbamate prodrugs of primaquine indicates that the modification is designed to alter enzymatic processing. O-aryl carbamates are rapidly hydrolyzed in plasma, a process catalyzed by BuChE, which involves the carbamoylation of the enzyme's catalytic serine. nih.gov This interaction leads to a slow release of the parent drug. nih.gov In contrast, O-alkyl carbamates are more stable in human plasma but are activated in rat liver homogenates. nih.gov This highlights the carbamate group and the nature of its substituent (alkyl vs. aryl) as key determinants for enzyme binding and activation. nih.gov

Interactions with Cellular Macromolecules and Organelles at the Fundamental Level

The mechanism of action for primaquine, which likely extends to its metabolites, is not fully understood but is thought to involve interactions with cellular components that lead to oxidative stress and interference with parasite processes. drugbank.com Primaquine may act by generating reactive oxygen species (ROS) or by interfering with the electron transport chain in the parasite's mitochondria. drugbank.com There is also evidence suggesting that primaquine may bind to and alter the properties of protozoal DNA. drugbank.com

Studies using hybrid molecules that covalently link primaquine to other fluorescent compounds have been used to investigate subcellular localization. miguelprudencio.com These studies help in understanding how the primaquine moiety directs the molecule within the cell, potentially towards organelles like mitochondria or the digestive vacuole of the parasite. miguelprudencio.com The formation of the highly reactive metabolite primaquine-5,6-orthoquinone is believed to be crucial for both its therapeutic and toxic effects, and this metabolite can be formed within erythrocytes, the primary target of primaquine's hemolytic toxicity. nih.gov Given that this compound retains the core quinoline structure responsible for these interactions, it may participate in similar cellular events, although its modified side chain could alter its localization and reactivity.

Metabolic Transformation Pathways of this compound in Pre-clinical Models

This compound is identified as a metabolite of primaquine in humans, formed as part of a complex network of biotransformation pathways. nih.gov The metabolism of the parent drug, primaquine, has been characterized in preclinical models, including human hepatocytes, and in human volunteers, revealing three primary routes. nih.govfrontiersin.orgnih.gov

Pathway 1: Direct Phase II conjugation of primaquine with glucuronide, glucose, acetate, or carbamate. nih.govnih.gov

Pathway 2: Phase I hydroxylation at various positions on the quinoline ring, mediated by CYP enzymes (predominantly CYP2D6), followed by subsequent Phase II glucuronide conjugation. nih.govnih.gov

Pathway 3: Phase I oxidative deamination of the terminal amine by MAO, leading to carboxyprimaquine (cPQ), which can undergo further metabolic reactions. nih.govnih.gov

This compound is generated through a biotransformation involving carbamoylation. nih.gov Its identity has been confirmed in human plasma and urine samples using high-resolution mass spectrometry and comparison with a synthesized standard. nih.govresearchgate.net

While this compound is itself a metabolic product, it exists within a constellation of other Phase I and Phase II metabolites of primaquine. The primary Phase I reactions for primaquine are hydroxylation and oxidative deamination. Hydroxylation can occur at multiple sites on the quinoline ring, leading to various mono- and di-hydroxylated metabolites. nih.gov The oxidative deamination pathway produces carboxyprimaquine, the major plasma metabolite of primaquine. nih.gov

The structural characterization of this compound found in human plasma and urine yielded a molecular ion peak at m/z 318.1789 [M+H]⁺, which corresponds to the molecular formula C₁₇H₂₄N₃O₃. nih.gov Its formation is described as likely resulting from carbamoylation of primaquine, followed by methyl carbamate formation. nih.gov

| Metabolite Name | Molecular Formula | Biotransformation Pathway | Reference |

|---|---|---|---|

| Primaquine (Parent Drug) | C₁₅H₂₁N₃O | N/A | nih.gov |

| Carboxyprimaquine (cPQ) | C₁₅H₁₈N₂O₃ | Oxidative deamination | nih.gov |

| Primaquine methylcarbamate | C₁₇H₂₃N₃O₃ | Methyl carbamate formation | nih.gov |

| Carboxyprimaquine methyl ester | C₁₆H₂₀N₂O₃ | Deamination, acid formation, methylation | nih.gov |

| Monohydroxy-primaquine | C₁₅H₂₁N₃O₂ | Hydroxylation | nih.gov |

| Primaquine-5,6-ortho-quinone | C₁₄H₁₇N₃O₂ | 5-Hydroxylation and orthoquinone formation | nih.gov |

Phase II metabolism of primaquine involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to facilitate excretion. This compound is a product of such a pathway. nih.gov

Another significant and related Phase II conjugate is primaquine N-carbamoyl glucuronide. mdpi.com Its formation involves the N-carbamoylation of primaquine, which is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). mdpi.com The formation of a carbamic acid intermediate, potentially through the spontaneous addition of CO₂, is a prerequisite for this glucuronidation. nih.gov This pathway shows stereoselectivity, with the (S)-enantiomer of primaquine preferentially forming the primaquine carbamoyl (B1232498) glucuronide metabolite. frontiersin.org While the specific enzymes for this compound formation are not explicitly identified, the pathway is closely related to other carbamoylation and conjugation reactions involved in drug metabolism.

Enzymatic Hydrolysis and Chemical Stability Studies

The stability and metabolic fate of primaquine derivatives are critical to their biological activity. This compound, as a potential prodrug, is designed to undergo hydrolysis to release the active parent compound, primaquine. The modification of the primary amino group of primaquine to a methyl carbamate is intended to prevent oxidative deamination to the inactive and toxic metabolite, carboxyprimaquine. nih.gov

Studies on O-alkyl carbamate derivatives of primaquine have provided insights into their chemical and enzymatic stability. nih.gov In general, these carbamates exhibit significant stability in human plasma. nih.gov However, they are susceptible to hydrolysis and activation within liver homogenates, suggesting that the liver is a primary site for the metabolic conversion of these compounds back to primaquine. nih.gov Research indicates that O-alkyl carbamates are activated in rat liver homogenates, with reported half-lives for most analogues ranging from 9 to 15 hours. nih.gov

The hydrolysis of the carbamate linkage is a key step in the activation of these prodrugs. This process can be influenced by both pH and the presence of specific enzymes. nih.govontosight.ai The enzymatic hydrolysis of carbamates is often catalyzed by hydrolases, such as carboxylesterases or specific carbamate hydrolases, which cleave the ester bond. ontosight.aiirb.hr This cleavage results in the formation of a carbamic acid intermediate, which then spontaneously decomposes to release the parent amine (primaquine), methylamine, and carbon dioxide. ontosight.ai

In the broader context of primaquine metabolism in humans, studies have identified this compound as a metabolite detected in plasma and urine. nih.govnih.gov This finding confirms that the compound can be formed in vivo and possesses sufficient stability to circulate and be excreted. nih.govnih.gov The metabolic pathway likely involves the carbamoylation of primaquine. nih.gov The detection of this specific metabolite was confirmed using UHPLC-QToF-MS, matching its retention time and mass spectrometry profile to that of a synthesized standard. nih.gov

Table 1: Summary of Chemical and Enzymatic Stability of Primaquine Alkyl Carbamates

| Condition / Biological Medium | Observation | Implication | Reference |

| pH 7.4 Phosphate Buffer | Slow hydrolysis to parent drug. | Demonstrates chemical stability at physiological pH. | nih.gov |

| Human Plasma | Stable; minimal hydrolysis observed. | Suggests resistance to plasma esterases, potentially allowing for longer circulation time as the prodrug. | nih.gov |

| Rat Liver Homogenates | Activated/hydrolyzed with half-lives of 9-15 hours. | Indicates that the liver is a key site for metabolic activation to release primaquine. | nih.gov |

| Human in vivo | Detected as a metabolite in plasma and urine. | Confirms formation and stability within the human body. | nih.govnih.gov |

Cellular Uptake and Intracellular Distribution Mechanisms in In Vitro Systems

The investigation of how this compound interacts with cells, including its uptake and distribution within sub-cellular compartments, is crucial for understanding its mechanism of action. While specific studies exclusively detailing the cellular transport and localization of this compound are limited, extensive research on primaquine and its other derivatives in various in vitro systems provides a strong basis for understanding its likely cellular behavior.

In vitro models are essential for dissecting the cellular and molecular mechanisms of drug action. A variety of cell lines have been employed to study primaquine and its analogues, including human hepatoma cell lines (HepG2, HuH7), cancer cell lines (MCF-7, PLB-985), and rat skeletal myoblasts (L6 cells), in addition to parasite-infected cells. nih.govirb.hrnih.govmiguelprudencio.com Assays such as the MTT assay, AlamarBlue, and sulforhodamine B (SRB) colorimetric assays are commonly used to assess the cytotoxic effects of these compounds on different cell lines. mdpi.comresearchgate.net

The antimalarial activity of primaquine and its metabolites is often evaluated using Plasmodium falciparum-infected human red blood cells or Plasmodium berghei-infected hepatoma cell lines. nih.govnih.govnih.gov A key aspect of primaquine's mechanism is believed to involve its metabolic activation and the subsequent generation of reactive oxygen species (ROS). nih.govd-nb.info Studies have shown that hydroxylated metabolites of primaquine can undergo redox cycling, a process enhanced by enzymes like cytochrome P450 reductase (CPR), leading to the production of hydrogen peroxide (H₂O₂) which is toxic to the parasite. nih.gov This suggests that for this compound to be active, it must first be hydrolyzed to primaquine, which can then be metabolized to these redox-active species within or near the target cells.

The intracellular localization of primaquine is a key determinant of its activity. To investigate this, fluorescently-tagged probes of primaquine have been developed. nih.gov One such study, using a primaquine-coumarin fluorescent probe, demonstrated that the compound primarily localizes within the cytosol of the asexual and gametocyte stages of P. falciparum. nih.gov This cytosolic distribution would allow the drug and its active metabolites to interact with various intracellular targets. While primaquine itself is known to have weak activity against heme polymerization compared to drugs like chloroquine, its derivatives are studied for their effects on other cellular processes. mdpi.com For instance, some primaquine derivatives have been shown to act as inhibitors of ABC transporters like ABCG2, which are involved in multidrug resistance in cancer cells, suggesting a direct interaction with cellular membrane proteins. mdpi.com

Table 2: Overview of In Vitro Systems Used to Study Primaquine and its Derivatives

| In Vitro System | Cell Line(s) | Purpose of Study | Key Findings for Primaquine/Derivatives | Reference |

| Parasite-Infected Cells | P. falciparum in human erythrocytes | Evaluation of blood-stage antimalarial activity | Cytosolic localization of a fluorescent PQ probe; weak heme polymerization inhibition by PQ. | nih.govmdpi.com |

| P. berghei in human hepatoma (HuH7) | Evaluation of liver-stage antimalarial activity | Increased in vitro activity of some derivatives compared to primaquine. | nih.govmiguelprudencio.com | |

| Human Cancer Cells | MCF-7 (Breast), PLB-985 (Leukemia) | Cytotoxicity screening; multidrug resistance reversal | Some derivatives show antiproliferative activity; inhibition of ABCG2 transporter activity. | nih.govmdpi.com |

| Human Liver Cells | HepG2, HuH7 | Cytotoxicity; metabolism; liver-stage parasite studies | PQCP probe was not cytotoxic to HepG2 cells; used as host for P. berghei infection. | nih.govmiguelprudencio.com |

| Other Mammalian Cells | L6 (Rat Myoblasts), CHO-K1 (Ovary) | General cytotoxicity assessment | Used as a standard cell line for evaluating the toxicity of potential drug candidates. | irb.hrresearchgate.net |

Advanced Analytical Methodologies for Primaquine Methyl Carbamate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating primaquine (B1584692) methyl carbamate (B1207046) from complex matrices such as biological fluids and in determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of primaquine and its derivatives. nih.govlatamjpharm.orgspringermedizin.denih.govwjpmr.com The development of a robust HPLC method for primaquine methyl carbamate would typically involve optimizing several key parameters to achieve efficient separation and sensitive detection. While specific methods solely for this compound are not extensively detailed in the provided results, the analysis of primaquine and its other metabolites provides a strong foundation for its method development. nih.govlatamjpharm.org

A study focusing on primaquine and its metabolites utilized a reversed-phase HPLC method with a C18 column. nih.govlatamjpharm.org The mobile phase consisted of a mixture of acetonitrile (B52724), methanol (B129727), 1 M perchloric acid, and water, with UV detection at 254 nm. nih.govlatamjpharm.org For the analysis of this compound, a similar approach would be a logical starting point. Method development would involve adjusting the mobile phase composition, flow rate, and gradient to ensure adequate resolution from the parent drug, primaquine, and other potential metabolites.

Ultra-High-Performance Liquid Chromatography (UHPLC), a high-resolution version of HPLC, has been successfully employed for the analysis of primaquine and its metabolites, offering faster analysis times and improved sensitivity. nih.govresearchgate.netnih.gov A UHPLC method coupled with mass spectrometry has been used to identify this compound in human plasma and urine samples. nih.govresearchgate.net The chromatographic separation was achieved on a BEH C18 column with a gradient elution. researchgate.net

Table 1: Illustrative HPLC Parameters for Primaquine Analysis

| Parameter | Condition |

| Column | RP-C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:1 M Perchloric Acid:Water |

| (e.g., 33:6:1:87 v/v/v/v) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This table is a representative example based on methods for primaquine and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netthermofisher.com While direct GC-MS analysis of this compound might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to enhance its volatility.

GC-MS has been instrumental in identifying positional isomers and impurities in primaquine samples. nih.govresearchgate.net For instance, a GC-EI-MS method was developed to identify an isomeric impurity in primaquine, demonstrating the technique's utility in structural elucidation of related compounds. nih.govresearchgate.net The application of GC-MS to this compound would likely involve a similar strategy, potentially after a derivatization step to protect the amine and carbamate functional groups. The resulting mass spectrum would provide a unique fragmentation pattern, aiding in its identification and quantification. asianpubs.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise chemical structure of organic molecules. rsc.orgnih.gov For this compound, both ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms within the molecule.

While specific NMR data for this compound is not available in the provided search results, the synthesis and spectral characterization of primaquine and its analogues have been reported, confirming their structures by methods including NMR. nih.govresearchgate.net A full structural elucidation of this compound would involve analyzing the chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. Two-dimensional NMR techniques like COSY and HSQC would further confirm the connectivity of protons and carbons.

Mass Spectrometry (MS) and High-Resolution MS (HRMS) for Identification and Quantification

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for the identification and quantification of this compound, especially in biological matrices. nih.govresearchgate.netresearchgate.netquality-assistance.com

One study reported the identification of this compound as a metabolite in human plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS). nih.govresearchgate.netnih.gov The electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) of this metabolite showed a molecular ion peak at m/z 318.1789 [M+H]⁺, which corresponds to the molecular formula C₁₇H₂₄N₃O₃. nih.gov The fragmentation pattern observed in the MS/MS spectrum provided key structural information, with a significant fragment at m/z 175.0853. nih.gov This information, combined with the retention time, allowed for the confident identification of this compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₃O₃ | nih.gov |

| Observed [M+H]⁺ (m/z) | 318.1789 | nih.gov |

| Key Fragment Ion (m/z) | 175.0853 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Verification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the verification of functional groups and the conjugated system within this compound.

IR spectroscopy can confirm the presence of key functional groups. researchgate.netresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine and the carbamate, C=O stretching of the carbamate, C-O stretching, and vibrations associated with the quinoline (B57606) ring system. researchgate.net Studies on primaquine derivatives have utilized FTIR to elucidate their structures, providing a basis for interpreting the spectrum of this compound. researchgate.netresearchgate.net

UV-Vis spectroscopy is useful for analyzing the chromophoric quinoline ring system. The UV-Vis spectrum of this compound would exhibit absorption maxima characteristic of the 6-methoxyquinoline (B18371) chromophore. While specific data for the methyl carbamate derivative is not provided, HPLC methods for primaquine often utilize UV detection at wavelengths such as 254 nm or 260 nm, indicating significant absorbance in this region. nih.govlatamjpharm.orgnih.gov

Electrochemical Detection and Quantification Approaches

Electrochemical methods offer a sensitive and selective platform for the detection and quantification of electroactive compounds like this compound. These techniques are predicated on the principle of measuring the current or potential changes arising from oxidation or reduction reactions of the analyte at an electrode surface. The inherent chemical structure of this compound, containing an electrochemically active quinoline ring system and a carbamate group, lends itself to various electrochemical detection strategies.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) stands out as a powerful combination for analyzing primaquine and its derivatives. capes.gov.br In this hyphenated technique, the HPLC system separates the compound of interest from other matrix components, after which the electrochemical detector selectively measures the analyte as it elutes from the column. For instance, a method developed for primaquine and its primary metabolite, carboxyprimaquine, in plasma utilized HPLC with electrochemical detection, achieving detection limits as low as 2 ng/mL for primaquine. capes.gov.br This approach demonstrates the high sensitivity achievable, which is crucial for pharmacokinetic studies.

The choice of electrode material is critical for the performance of electrochemical sensors. Boron-doped diamond (BDD) thin-film electrodes have shown significant promise for the detection of N-methylcarbamate pesticides. nih.gov BDD electrodes offer a wide potential window, low background current, and excellent stability, which allows for the direct detection of underivatized carbamates at high operating potentials (e.g., 1.45 V vs Ag/AgCl) with detection limits in the low ng/mL range. nih.gov An alternative approach involves alkaline hydrolysis of the carbamate prior to detection. This process yields phenolic derivatives that oxidize at a lower potential (e.g., 0.9 V vs Ag/AgCl), leading to a drastic increase in sensitivity and even lower detection limits. nih.gov Given that this compound possesses a carbamate moiety, these methods are highly relevant.

The development of novel sensor materials continues to advance electrochemical detection. Nanomaterial-based sensors, such as those using carbon nanotubes or graphene functionalized with ionic liquids, have been developed for various pharmaceuticals, offering enhanced sensitivity and lower limits of detection. mdpi.comsciopen.com These advanced materials can be incorporated into screen-printed or paper-based electrodes, paving the way for low-cost, portable, and rapid analytical devices. sciopen.com

| Parameter | HPLC with Electrochemical Detection (for Primaquine) | Direct Detection with BDD Electrode (for Carbamates) | Detection after Alkaline Hydrolysis (for Carbamates) |

| Technique | High-Performance Liquid Chromatography with Electrochemical Detection | Liquid Chromatography with Boron-Doped Diamond Electrode Detection | Liquid Chromatography with Boron-Doped Diamond Electrode Detection |

| Analyte Form | Parent Compound | Underivatized Pesticide | Phenolic Derivative |

| Operating Potential | Not Specified | 1.45 V vs Ag/AgCl | 0.9 V vs Ag/AgCl |

| Limit of Detection (LOD) | 2 ng/mL capes.gov.br | 5-20 ng/mL nih.gov | 0.6-1 ng/mL nih.gov |

| Key Advantage | High selectivity and sensitivity for plasma samples. capes.gov.br | Wide potential window and electrode stability. nih.gov | Drastically increased sensitivity. nih.gov |

Bioanalytical Method Development for this compound in Biological Matrices (Non-Clinical)

The development of robust bioanalytical methods is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-clinical studies. These methods must be sensitive enough to detect low concentrations of the analyte and selective enough to distinguish it from the parent drug (primaquine) and other metabolites within complex biological matrices like plasma, urine, and tissue homogenates. nih.govnih.gov

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF), is the gold standard for quantifying drugs and their metabolites in biological samples. bioanalysis-zone.comnih.gov Research has successfully identified this compound as a metabolite in human plasma and urine using a UHPLC-QToF-MS method. nih.govresearchgate.net This approach provides structural confirmation through accurate mass measurements and MS/MS fragmentation patterns, which is invaluable for metabolite identification. nih.govresearchgate.net

A typical bioanalytical workflow for this compound involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and phospholipids, from the biological matrix. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. capes.gov.brnih.gov

Solid-Phase Extraction (SPE): A more selective technique that uses a sorbent to isolate the analyte from the matrix, providing cleaner extracts and potentially higher sensitivity.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Chromatographic Separation: A reversed-phase C18 or C8 column is typically used to separate this compound from primaquine and other metabolites. capes.gov.brnih.gov The use of UHPLC systems with sub-2 µm particle columns allows for faster analysis times and improved resolution compared to traditional HPLC. nih.govmdpi.com

Detection and Quantification: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring accurate quantification.

Method validation is performed according to regulatory guidelines to ensure the reliability of the data. mdpi.comnih.gov This involves assessing linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the specific biological matrix. nih.govnih.gov For example, a validated LC-MS/MS method for primaquine and its metabolite carboxyprimaquine in human plasma demonstrated excellent accuracy (between 94.7% and 103%) and precision (<10%). nih.gov Similar performance would be expected for a validated this compound assay.

| Validation Parameter | LC-MS/MS Method for Primaquine/Carboxyprimaquine | Expected Performance for this compound Assay |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UHPLC-MS/MS or UHPLC-QToF-MS |

| Biological Matrix | Human Plasma nih.gov | Plasma, Urine, Tissue Homogenates |

| Sample Preparation | Protein Precipitation followed by Phospholipid Removal SPE nih.gov | Protein Precipitation or Solid-Phase Extraction |

| Linearity (r²) | ≥ 0.0998 nih.gov | ≥ 0.99 |

| Intra- and Inter-day Precision (%CV) | < 10% nih.gov | < 15% |

| Accuracy (% Bias) | 94.7% to 103% nih.gov | 85% to 115% |

| Absolute Recovery | 70% to 80% nih.gov | Consistent and reproducible |

| Stability | Demonstrated for up to 2 years at -80 °C nih.gov | Assessed via freeze-thaw, short-term, and long-term studies |

Non-clinical animal models, such as mice and rats, are integral to early drug discovery and development. mdpi.com Bioanalytical methods developed for matrices from these species allow for the evaluation of the pharmacokinetic profile of this compound, helping to understand its formation and disposition in vivo.

Computational and Theoretical Chemistry Studies of Primaquine Methyl Carbamate

Molecular Docking and Molecular Dynamics Simulations of Primaquine (B1584692) Methyl Carbamate (B1207046)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Primaquine Methyl Carbamate, and a biological target, typically a protein or enzyme.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. guidetopharmacology.org Starting with a docked pose, MD simulations calculate the atomic movements of the system, offering a view of the complex's stability, conformational changes, and the role of solvent molecules. guidetopharmacology.org An MD simulation of a this compound-enzyme complex would help establish the stability of the binding pose predicted by docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. researchgate.net

Table 1: Key Terms in Molecular Docking and Dynamics

| Term | Description | Relevance to this compound |

|---|---|---|

| Ligand | The small molecule being studied. | This compound |

| Receptor | The biological macromolecule (e.g., protein) to which the ligand binds. | Potential parasitic or human enzyme targets. |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. | A key scoring metric to predict efficacy or off-target effects. |

| RMSD | Root Mean Square Deviation; measures the average distance between the atoms of superimposed structures. | Used in MD simulations to assess the stability of the complex over time. |

| Hydrogen Bond | A type of attractive intermolecular force. | A critical interaction for stabilizing the ligand in the receptor's binding site. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. nih.govnih.gov These methods solve the Schrödinger equation for a given molecule to determine its electron distribution and energy levels. nih.gov

For this compound, quantum chemical calculations could be used to:

Determine the 3D geometry: Find the most stable molecular conformation.

Predict reaction mechanisms: Elucidate the pathways and transition states for its formation from primaquine or its subsequent metabolic transformations. nih.gov

While the literature contains numerous applications of these methods to various chemical systems, specific quantum chemical studies detailing the electronic structure and reactivity of this compound have not been published.

In Silico Prediction of Metabolic Fate and Biotransformation Pathways

In silico metabolic prediction uses computational models to forecast how a compound will be metabolized by the body. These models are built on databases of known metabolic reactions and can predict sites of metabolism and the resulting metabolites.

Primaquine is known to undergo extensive metabolism through multiple pathways, including oxidative deamination by monoamine oxidase (MAO-A) and hydroxylation by cytochrome P450 (CYP450) enzymes, particularly CYP2D6. olemiss.edu A direct phase II metabolic pathway for primaquine involves conjugation, and this compound has been identified as a human metabolite of primaquine through this process. olemiss.edu A 2018 study using high-resolution mass spectrometry on plasma and urine samples from human volunteers confirmed the presence of this compound. The study reported its molecular formula as C₁₇H₂₄N₃O₃ and identified key fragments from its mass spectra, confirming its structure.

While this experimental work confirms its existence as a metabolite, dedicated in silico studies to predict the complete metabolic fate and potential subsequent biotransformation pathways of this compound itself are not currently available. Such studies would be beneficial for understanding its clearance, potential for accumulation, and whether it could be further metabolized into active or inactive compounds.

Cheminformatics Approaches for Analog Prioritization and Library Design

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. In drug discovery, it is used to design new molecules with improved properties. This can involve creating virtual libraries of compounds and using quantitative structure-activity relationship (QSAR) models to predict their activity and prioritize them for synthesis.

For this compound, a cheminformatics approach could be used to design a library of analogs by modifying its chemical structure. For example, one could:

Vary the alkyl group on the carbamate.

Substitute different positions on the quinoline (B57606) ring.

Alter the length and structure of the diaminoalkane side chain.

Once a virtual library is generated, QSAR models or machine learning algorithms could be trained on existing data for similar compounds to predict the antimalarial activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the newly designed analogs. This process allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and biological testing, saving time and resources. nih.gov Currently, specific studies describing the application of these cheminformatics approaches to design and prioritize a library based on the this compound scaffold have not been reported in the literature.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Primaquine |

| This compound |

Future Directions and Research Gaps in Primaquine Methyl Carbamate Studies

Exploration of Emerging Synthetic Technologies and Derivatization Strategies

The synthesis of primaquine (B1584692) derivatives, including carbamates, has traditionally been approached through conventional methods. For instance, O-alkyl and O-aryl carbamate (B1207046) derivatives of primaquine have been synthesized as potential prodrugs to prevent the oxidative deamination that leads to the inactive metabolite, carboxyprimaquine. nih.gov One established method involves the acylation of primaquine with 1-benzotriazolecarboxylic acid chloride to form a precursor, which can then undergo alcoholysis with methanol (B129727) or ethanol (B145695) to yield the corresponding carbamates. nih.gov

However, the future of Primaquine Methyl Carbamate research lies in the adoption of emerging synthetic technologies to create a more diverse and potent library of derivatives. These advanced strategies could offer improved reaction efficiency, yield, and the ability to introduce novel functionalities.

Key emerging synthetic technologies and derivatization strategies include:

Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of this compound derivatives. This technology is particularly advantageous for reactions that are difficult to control in traditional batch setups.

Photoredox Catalysis: This approach uses visible light to initiate redox reactions, enabling novel bond formations under mild conditions. It could be employed to create unique primaquine derivatives that are inaccessible through traditional thermal methods.

Late-Stage Functionalization: This strategy focuses on modifying complex molecules like primaquine in the final steps of a synthetic sequence. Techniques such as C-H activation could be used to introduce new functional groups at various positions on the quinoline (B57606) ring or the aliphatic side chain of this compound, leading to a diverse range of analogs for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes as catalysts can offer high chemo-, regio-, and stereoselectivity in the synthesis of primaquine derivatives. This could be particularly useful for creating chiral derivatives of this compound to investigate the stereochemical requirements for biological activity.

A significant research gap exists in the systematic exploration of these modern synthetic methods for the derivatization of this compound. A focused effort in this area could rapidly expand the chemical space around this scaffold, potentially leading to the discovery of compounds with improved efficacy, reduced toxicity, and novel biological activities.

Development of Advanced Mechanistic Characterization Techniques for Biochemical Interactions

The precise biochemical mechanism of action of primaquine and its derivatives, including this compound, remains incompletely understood. It is generally accepted that primaquine acts as a prodrug that requires metabolic activation to exert its antiparasitic effects. researchgate.net The parent drug's mechanism is thought to involve the generation of reactive oxygen species (ROS) or interference with the parasite's electron transport chain. drugbank.com However, the specific molecular targets and the detailed cascade of events leading to parasite death are not fully elucidated.

Future research must leverage advanced mechanistic characterization techniques to unravel the intricate biochemical interactions of this compound.

Advanced techniques for mechanistic characterization include:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structure of this compound bound to its putative molecular target(s) within the parasite, providing direct insights into the mode of binding and the mechanism of inhibition.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the specific protein targets of this compound in a complex biological system. This involves using a reactive probe version of the drug to covalently label its targets, which can then be identified by mass spectrometry.

High-Resolution Imaging: Super-resolution microscopy techniques, such as STED and PALM/STORM, can be used to visualize the subcellular localization of fluorescently tagged this compound within the parasite, providing clues about its site of action. nih.gov

In Vitro Metabolic Studies: Advanced liquid chromatography-mass spectrometry (LC-MS) techniques can be used to perform detailed in vitro metabolism studies of this compound using liver microsomes or recombinant cytochrome P450 enzymes to identify the key metabolites and the enzymes responsible for their formation. nih.gov

A major research gap is the lack of studies employing these cutting-edge techniques to specifically investigate this compound. Such studies are crucial for a definitive understanding of its mechanism of action, which in turn is essential for rational drug design and the development of improved analogs.

Integration of Multi-Omics Data in this compound Research (e.g., Metabolomics, Proteomics in in vitro models)

Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., proteins, metabolites), offer a powerful systems-level view of a drug's effects on a biological system. nih.gov The integration of multi-omics data is a promising future direction for understanding the multifaceted biological impact of this compound.

By applying proteomics and metabolomics to in vitro models, such as parasite cultures or relevant host cells treated with this compound, researchers can obtain a global snapshot of the cellular response to the compound.

Proteomics: This would involve quantifying the changes in protein expression levels in response to drug treatment. This could reveal the upregulation or downregulation of specific pathways, identify potential off-target effects, and provide insights into mechanisms of resistance.

Metabolomics: This would involve profiling the changes in the levels of small molecule metabolites. This can provide a direct readout of the biochemical state of the cell and reveal disruptions in metabolic pathways caused by the drug.

The table below illustrates a hypothetical outcome of a proteomic and metabolomic study on a parasite culture treated with this compound.

| Omics Type | Key Finding | Potential Implication |

| Proteomics | Downregulation of proteins involved in mitochondrial electron transport chain | Suggests interference with parasite respiration, a known putative mechanism of primaquine. |

| Proteomics | Upregulation of heat shock proteins and antioxidant enzymes | Indicates the induction of a cellular stress response, likely due to oxidative stress. |

| Metabolomics | Accumulation of upstream glycolytic intermediates | Suggests a blockage in energy metabolism. |

| Metabolomics | Depletion of glutathione (B108866) and other antioxidant metabolites | Consistent with the generation of reactive oxygen species and overwhelming of the parasite's antioxidant defenses. |

A significant research gap is the near-complete absence of multi-omics studies focused on this compound. Such studies would provide an unbiased, systems-level understanding of its mechanism of action and could uncover novel therapeutic applications.

Potential Applications of this compound as Research Probes or Tool Compounds

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable research probe or tool compound to investigate the biology of the malaria parasite and other pathogens. By chemically modifying the molecule to incorporate specific tags, it can be used to identify its molecular targets and elucidate its mechanism of action.

Potential applications as a research probe:

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow for the visualization of its subcellular localization and trafficking within cells using fluorescence microscopy. nih.gov This can provide crucial information about its site of action.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the use of this compound in pull-down assays to isolate its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry, revealing the drug's molecular targets.

Photoaffinity Probes: The introduction of a photo-reactive group would allow for the creation of a photoaffinity probe. Upon exposure to UV light, this probe would form a covalent bond with its target protein(s), enabling their robust identification.

The development of such chemical biology tools based on the this compound scaffold is a largely unexplored area. A significant research gap exists in the design, synthesis, and application of these probes to dissect the molecular pharmacology of this class of compounds. Such efforts would not only advance our understanding of this compound but also provide valuable tools for broader biological research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.